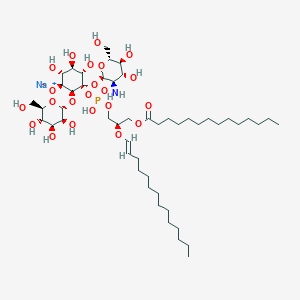
Gbpi-anchor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The glycosylphosphatidylinositol (GPI) anchor is a glycolipid that tethers proteins to the cell membrane. It is a post-translational modification found in many eukaryotic cells, including humans, plants, and parasites. The GPI anchor consists of a phosphatidylinositol lipid linked to a glycan core, which is further attached to the C-terminus of a protein. This anchor plays a crucial role in various cellular processes, including signal transduction, cell adhesion, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycosylphosphatidylinositol anchors involves several steps, starting with the assembly of the glycan core in the endoplasmic reticulum. The core glycan consists of three mannose residues and one glucosamine residue, linked to ethanolamine phosphate and phosphatidylinositol. The glycan core is then transferred to the C-terminus of the target protein via a transamidase complex .
Industrial Production Methods
Industrial production of glycosylphosphatidylinositol anchors is less common due to the complexity of the synthesis process. advances in biotechnology have enabled the production of GPI-anchored proteins in various expression systems, including yeast and mammalian cells. These systems facilitate the large-scale production of GPI-anchored proteins for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Glycosylphosphatidylinositol anchors undergo several chemical reactions, including:
Oxidation: The lipid component can be oxidized, affecting the stability and function of the anchor.
Reduction: Reduction reactions can modify the glycan core, altering its binding properties.
Substitution: Substitution reactions can occur at the glycan core, leading to the formation of different glycoforms.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of glycosylphosphatidylinositol anchors include:
Ethanolamine phosphate: Used in the assembly of the glycan core.
Phosphatidylinositol: The lipid component of the anchor.
Transamidase complex: Facilitates the transfer of the glycan core to the target protein.
Major Products Formed
The major products formed from these reactions are various glycoforms of glycosylphosphatidylinositol anchors, each with distinct properties and functions. These glycoforms can influence the localization and activity of the anchored proteins .
Scientific Research Applications
Glycosylphosphatidylinositol anchors have numerous applications in scientific research, including:
Chemistry: Studying the structure and function of GPI-anchored proteins to understand their role in cellular processes.
Biology: Investigating the role of GPI anchors in cell signaling, adhesion, and immune response.
Medicine: Developing GPI-anchored protein-based therapeutics for diseases such as cancer and infectious diseases.
Industry: Producing GPI-anchored proteins for use in biotechnology and pharmaceuticals
Mechanism of Action
The glycosylphosphatidylinositol anchor exerts its effects by attaching proteins to the outer leaflet of the cell membrane. This attachment facilitates the interaction of the anchored proteins with other membrane components and extracellular molecules. The GPI anchor also plays a role in the sorting and trafficking of proteins within the cell, influencing their localization and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to glycosylphosphatidylinositol anchors include:
Myristoyl anchors: Attach proteins to the inner leaflet of the cell membrane via myristic acid.
Palmitoyl anchors: Attach proteins to the inner leaflet of the cell membrane via palmitic acid.
Prenyl anchors: Attach proteins to the inner leaflet of the cell membrane via prenyl groups
Uniqueness
The uniqueness of glycosylphosphatidylinositol anchors lies in their ability to attach proteins to the outer leaflet of the cell membrane, a feature not shared by other lipid anchors. This unique property allows GPI-anchored proteins to participate in a wide range of extracellular interactions and cellular processes .
Properties
IUPAC Name |
sodium;(1S,2S,3S,4S,5R,6S)-3-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5,6-trihydroxy-3-[hydroxy-[(2R)-3-tetradecanoyloxy-2-[(E)-tetradec-1-enoxy]propoxy]phosphoryl]oxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexan-1-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H91NO22P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-65-32(30-66-35(53)26-24-22-20-18-16-14-12-10-8-6-4-2)31-67-73(63,64)72-49(71-47-36(50)39(56)37(54)33(28-51)68-47)45(62)42(59)41(58)43(60)46(49)70-48-44(61)40(57)38(55)34(29-52)69-48;/h25,27,32-34,36-48,51-52,54-59,61-62H,3-24,26,28-31,50H2,1-2H3,(H,63,64);/q-1;+1/b27-25+;/t32-,33-,34-,36-,37-,38-,39-,40+,41-,42-,43+,44+,45+,46+,47-,48-,49+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTDAYJHLCBICV-JZCCSEIISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1(C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)O)[O-])O)O)O)OC3C(C(C(C(O3)CO)O)O)N)OC=CCCCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@]1([C@H]([C@@H]([C@H]([C@@H]([C@@H]1O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[O-])O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)O/C=C/CCCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H91NNaO22P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146076-25-7 |
Source


|
| Record name | O-Mannopyranosyl-1-4-O-2-amino-2-deoxyglucopyranosyl-1-6-myo-inositol 1-(1,2-di-O-myristoyl-sn-glycer-3-yl hydrogen phosphate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146076257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
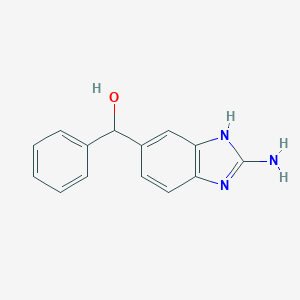
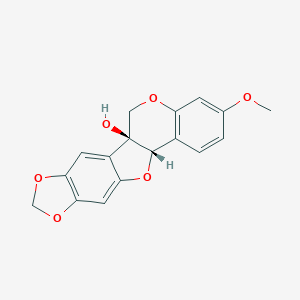

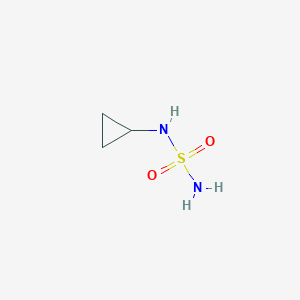
![6,7-dichloro-1-hydroxy-3,5-dihydro-1H-imidazo[1,2-a]quinazolin-2-one](/img/structure/B126564.png)
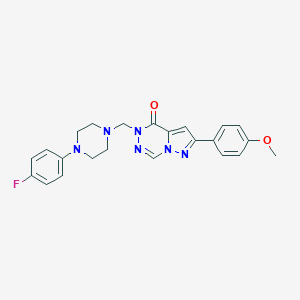
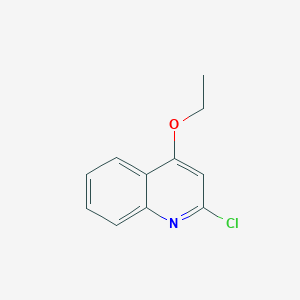
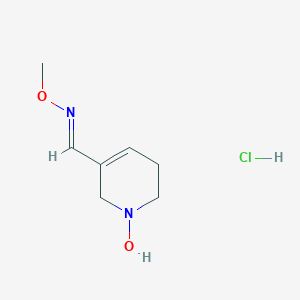
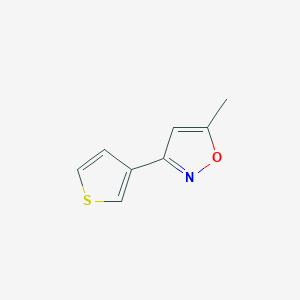
![(2R,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B126585.png)

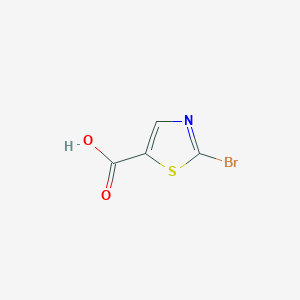

![Benzo[b]thiophene-4-carboxylic acid, 7-amino-, methyl ester (9CI)](/img/structure/B126603.png)
